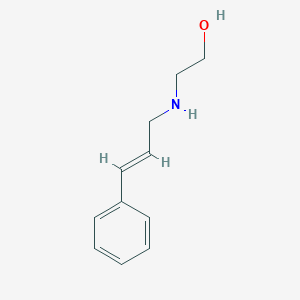
2-(Cinnamylamino)ethanol
Descripción general
Descripción
“2-(Cinnamylamino)ethanol” is a chemical compound with the molecular formula C11H15NO . It has a molar mass of 177.2429 and a monoisotopic mass of 177.115364102 .
Synthesis Analysis
The synthesis of cinnamylamine, a compound related to “this compound”, has been achieved through biosynthesis methods . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 heavy atoms . It has a complexity of 139, a rotatable bond count of 5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 32.3 .
Aplicaciones Científicas De Investigación
Electrochemiluminescence (ECL) Systems : Studies have shown that compounds similar to 2-(Cinnamylamino)ethanol, such as 2-(dibutylamino)ethanol (DBAE), are efficient co-reactants in ECL systems, which are significant in analytical chemistry. For instance, DBAE has been found to enhance the ECL of Ru(bpy)3 2+ and Ru(phen)3 2+, indicating potential applications in sensitive detection systems (Xue et al., 2009); (Parveen et al., 2013).
Pharmacokinetics and Pharmacodynamics : The interaction of ethanol, a component in the name of this compound, with various drugs has been extensively studied. Ethanol is known to alter pharmacokinetics and pharmacodynamics, potentially affecting drug metabolism and physiological responses (Chan & Anderson, 2014).
Photocatalytic Hydrogenation : The use of ethanol in photocatalytic hydrogenation processes, such as in the conversion of cinnamaldehyde to cinnamyl alcohol, indicates potential catalytic applications for related compounds (Hao et al., 2016).
Ethanol-Induced Hepatotoxicity : Research on the reversal of ethanol-induced hepatotoxicity using cinnamic acid suggests potential therapeutic applications for compounds with similar structures in treating liver diseases (Yan et al., 2016).
Lignin Biosynthesis and Bioethanol Production : Studies on maize plants down-regulated for cinnamyl alcohol dehydrogenase, which is involved in lignin biosynthesis, show improved bioethanol production, indicating potential applications in biofuel research (Fornalé et al., 2012).
CO2 Capture : Research on solvent-free alkanolamines, which may have structural similarities to this compound, demonstrates their efficiency in CO2 capture, suggesting potential applications in environmental technologies (Barzagli et al., 2016).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as ethanol, interact with gaba receptors and glycine receptors (alpha 1 and alpha 2 subunits) . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission.
Mode of Action
Ethanol, a related compound, is known to exert its sedative effects through binding to gaba receptors and glycine receptors . It also inhibits NMDA receptor functioning . In its role as an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes .
Biochemical Pathways
Related compounds like ethanol can be converted into acetyl-coa, a central precursor for myriad biochemicals, and atp, a key molecule important for powering biochemical pathways .
Pharmacokinetics
Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .
Result of Action
Cinnamyl alcohol, a related compound, has been shown to be a skin sensitizer .
Action Environment
It is known that 2-(2-aminoethylamino)ethanol, a related compound, has superior performance to monoethanolamine for co2 separation, in terms of its ability to sorb co2 by its primary amine and desorb co2 by its secondary amine .
Análisis Bioquímico
Biochemical Properties
2-(Cinnamylamino)ethanol interacts with various enzymes, proteins, and other biomolecules. The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to this compound . This interaction plays a crucial role in the biosynthesis of this compound .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from cinnamaldehyde by the enzyme Cv-ωTA . This process is part of a larger metabolic pathway that also involves the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the yield of this compound in engineered E. coli reached 523.15 mg/L after optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation .
Metabolic Pathways
This compound is involved in a metabolic pathway that includes the conversion of cinnamic acid to cinnamaldehyde by NcCAR and PPTase, and the subsequent conversion of cinnamaldehyde to this compound by Cv-ωTA .
Transport and Distribution
It is known that ethanol, a related compound, is transported to terminals by truck, marine, or rail .
Subcellular Localization
It is known that cinnamyl alcohol dehydrogenase 2 (CAD 2), a related enzyme, is localized in the cytoplasm within cambial, ray and young xylem cells in stems .
Propiedades
IUPAC Name |
2-[[(E)-3-phenylprop-2-enyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-10-9-12-8-4-7-11-5-2-1-3-6-11/h1-7,12-13H,8-10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTUNMLBMMTJHS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B499097.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B499098.png)
![N-[4-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B499100.png)
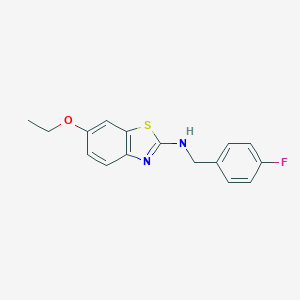

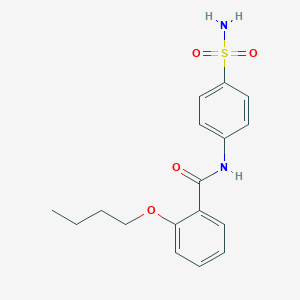
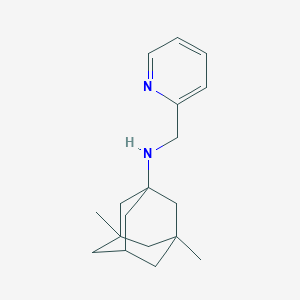
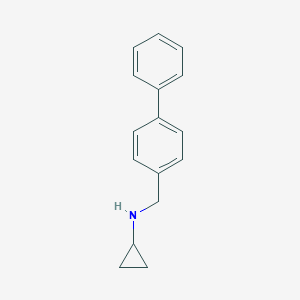
![1H-1,2,3,4-Tetrazol-5-amine, N-[[3-methoxy-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B499112.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499113.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499114.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B499115.png)